molecular formula C20H16FNOS B2978300 4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide CAS No. 339096-22-9

4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide

Cat. No. B2978300
CAS RN: 339096-22-9
M. Wt: 337.41
InChI Key: JEAYENXPINXUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide” is a chemical compound with the molecular formula C20H16FNOS . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C20H16FNOS, and its molecular weight, 337.41 . For a more detailed structural analysis, techniques such as X-ray diffraction could be used .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 337.41 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the available resources .

Scientific Research Applications

Alzheimer's Disease Research

4-Fluoro-N-{4-[(4-Methylphenyl)Sulfanyl]Phenyl}Benzenecarboxamide has been utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. A study employed this probe with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. It revealed significant decreases in receptor densities in the hippocampi and raphe nuclei of these patients, correlating with clinical symptoms and neuropathological loads (Kepe et al., 2006).

Materials Science

In materials science, derivatives of 4-Fluoro-N-{4-[(4-Methylphenyl)Sulfanyl]Phenyl}Benzenecarboxamide have been used in synthesizing novel aromatic polyamides. These polyamides demonstrated high-molecular-weight and solubility in polar solvents, showing potential for creating tough, flexible films with high tensile strength and thermal stability (Hsiao et al., 1996).

Dopamine Antagonistic Activity

This compound's derivatives were also explored as conformationally restricted analogues of substituted benzamides for dopamine antagonistic activity. These studies highlighted the compound's potential as a dopamine D-2 antagonist, offering insights into new classes of antipsychotics (van Wijngaarden et al., 1987).

Crystallography

In the field of crystallography, the compound was studied for its dimorphic behavior in a non-centrosymmetric environment, providing valuable insights into molecular packing and intermolecular interactions in prochiral molecules (Chopra & Row, 2005).

Fluorescent Probes

Research in biochemistry utilized derivatives of this compound to develop fluorescent probes for detecting H2S in serum. This illustrates its application in designing sensitive and selective sensors for biological molecules (Lee et al., 2020).

Safety and Hazards

While specific safety and hazard information for this compound was not found, it’s important to handle all chemical compounds with care. As a general rule, avoid skin and eye contact, inhalation, and ingestion .

Future Directions

The future directions for this compound would likely depend on the results of research studies. Given its unique structure, it could potentially be explored for various applications in fields like medicinal chemistry or material science .

properties

IUPAC Name

4-fluoro-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNOS/c1-14-2-10-18(11-3-14)24-19-12-8-17(9-13-19)22-20(23)15-4-6-16(21)7-5-15/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAYENXPINXUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide

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